

Discovery of Novel Dihydropyran Compounds: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Sodium 3,4-dihydro-2H-pyran-2- carboxylate	
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Introduction: The dihydropyran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds. Its inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of recent advancements in the discovery of novel dihydropyran derivatives, with a focus on their synthesis, biological evaluation, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

I. Synthesis of Novel Dihydropyran Derivatives

The development of efficient and stereoselective synthetic methodologies is crucial for accessing novel dihydropyran analogs. This section details the experimental protocols for the synthesis of two promising classes of dihydropyran compounds: 1,4-dihydropyran derivatives synthesized via a heterogeneous catalysis approach and spirooxindole δ -lactones obtained through a multi-component reaction.

A. Tantalum-Metal Organic Framework (Ta-MOF) Catalyzed Synthesis of 1,4-Dihydropyran Derivatives







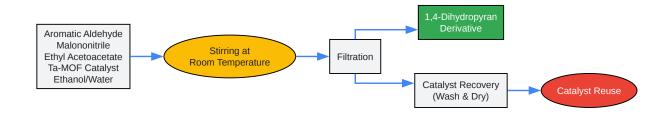
A novel and efficient method for the synthesis of 1,4-dihydropyran derivatives involves the use of tantalum-metal organic framework (Ta-MOF) nanostructures as a reusable heterogeneous catalyst. This approach offers several advantages, including high yields, short reaction times, and operational simplicity.[1][2][3][4]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and 3 mg of Ta-MOF nanostructures in 2 ml of a 1:1 ethanol/water mixture is stirred at room temperature.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is separated by filtration, and the product is isolated and purified by recrystallization from ethanol. The Ta-MOF catalyst can be washed with ethanol, dried, and reused for subsequent reactions with minimal loss of activity.[2]



Entry	Aldehyde	Product	Time (min)	Yield (%)
1	Benzaldehyde	2-amino-4- phenyl-5-cyano- 6- ethoxycarbonyl- 4H-1,4- dihydropyran	15	95
2	4- Chlorobenzaldeh yde	2-amino-4-(4- chlorophenyl)-5- cyano-6- ethoxycarbonyl- 4H-1,4- dihydropyran	20	92
3	4- Nitrobenzaldehy de	2-amino-4-(4- nitrophenyl)-5- cyano-6- ethoxycarbonyl- 4H-1,4- dihydropyran	25	90
4	4- Methoxybenzald ehyde	2-amino-4-(4- methoxyphenyl)- 5-cyano-6- ethoxycarbonyl- 4H-1,4- dihydropyran	18	94

Table 1: Synthesis of 1,4-dihydropyran derivatives using Ta-MOF catalyst.





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Ta-MOF catalyzed synthesis of 1,4-dihydropyrans.

B. Synthesis of Spirooxindole δ -Lactones

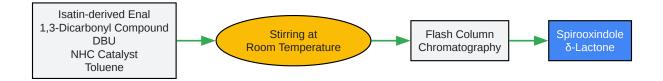
Spirooxindole δ -lactones represent a class of dihydropyran-containing compounds with significant potential as anticancer agents. Their synthesis can be achieved through a multi-component reaction involving an isatin-derived enal and a 1,3-dicarbonyl compound, catalyzed by an N-heterocyclic carbene (NHC).

To a solution of isatin-derived enal (0.2 mmol) and 1,3-dicarbonyl compound (0.24 mmol) in toluene (1.0 mL) is added DBU (0.02 mmol) and the NHC catalyst (0.02 mmol). The reaction mixture is stirred at room temperature for the specified time. After completion of the reaction, the mixture is directly purified by flash column chromatography on silica gel to afford the desired spirooxindole δ -lactone.

Entry	Isatin- derived Enal (R)	1,3- Dicarbonyl Compound (R')	Time (h)	Yield (%)	ee (%)
1	н	Acetylaceton e	1	84	96
2	5-Br	Acetylaceton e	1.5	82	95
3	5-Cl	Benzoylaceto ne	2	78	92
4	5-F	Dibenzoylmet hane	2	75	90

Table 2: Synthesis of spirooxindole δ -lactones.





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Synthesis of spirooxindole δ -lactones.

II. Biological Evaluation of Novel Dihydropyran Derivatives

The newly synthesized dihydropyran compounds were subjected to biological evaluation to determine their therapeutic potential. This section outlines the experimental protocols for assessing the antimicrobial and anticancer activities of the synthesized compounds.

A. Antimicrobial Activity of 1,4-Dihydropyran Derivatives

The antimicrobial activity of the Ta-MOF synthesized 1,4-dihydropyran derivatives was evaluated against a panel of pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2][5]

- Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]



Compound	S. aureus MIC (µg/mL)	E. coli MIC (μg/mL)	P. aeruginosa MIC (μg/mL)	MRSA MIC (μg/mL)
Product 1	32	64	128	64
Product 2	16	32	64	32
Product 3	16	32	64	32
Product 4	32	64	128	64
Vancomycin	1	-	-	2
Ciprofloxacin	0.5	0.25	1	1

Table 3: Antimicrobial activity of 1,4-dihydropyran derivatives.

B. Anticancer Activity of Spirooxindole δ -Lactones

The in vitro anticancer activity of the synthesized spirooxindole δ -lactones was evaluated against human cancer cell lines, such as Caco-2 (colon carcinoma) and HCT116 (colorectal carcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][8][9][10]

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the spirooxindole δ -lactones and incubated for 48 hours.
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the doseresponse curves.[8][11][12][13][14]



Compound	Caco-2 IC50 (μM)	HCT116 IC50 (μM)
Product 1	68	63
Product 2	65	60
Product 3	58	55
Product 4	55	51
Doxorubicin	0.8	0.5

Table 4: Anticancer activity of spirooxindole δ -lactones.

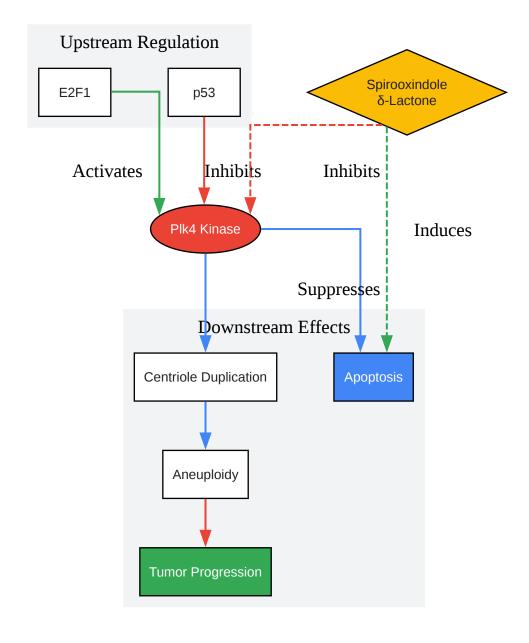
III. Signaling Pathway Analysis

Understanding the mechanism of action of novel compounds is critical for their development as therapeutic agents. This section explores the potential signaling pathway modulated by the anticancer spirooxindole δ -lactones.

A. Plk4 Kinase Signaling Pathway

Polo-like kinase 4 (Plk4) is a master regulator of centriole duplication, and its overexpression is implicated in the development and progression of various cancers.[1][2][15][16] Inhibition of Plk4 has emerged as a promising strategy for cancer therapy. The synthesized spirooxindole δ -lactones are proposed to exert their anticancer effects by inhibiting Plk4 kinase.





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Proposed inhibition of the Plk4 signaling pathway.

The inhibition of Plk4 by spirooxindole δ -lactones disrupts the normal process of centriole duplication, leading to mitotic errors, aneuploidy, and ultimately inducing apoptosis in cancer cells. This targeted approach offers a promising avenue for the development of selective anticancer therapies with potentially reduced side effects.[4][9][10]

IV. Conclusion



This technical guide has highlighted recent advancements in the discovery and development of novel dihydropyran compounds. The detailed synthetic protocols for 1,4-dihydropyran derivatives and spirooxindole δ -lactones provide a practical foundation for their further exploration. The quantitative biological data demonstrates their potential as antimicrobial and anticancer agents. Furthermore, the elucidation of the Plk4 signaling pathway as a potential target for spirooxindole δ -lactones offers a clear mechanistic rationale for their anticancer activity. Continued research in this area, focusing on lead optimization and in vivo studies, is warranted to translate these promising findings into tangible therapeutic benefits.

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